molecular formula C9H8F2O B069781 5,6-Difluoro-1-hydroxyindane CAS No. 173996-14-0

5,6-Difluoro-1-hydroxyindane

Cat. No. B069781
M. Wt: 170.16 g/mol
InChI Key: NDHXLHWCRGSOPA-UHFFFAOYSA-N
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Patent
US05719280

Procedure details

5,6-Difluoroindan-1-one (59.3 g, 0.353 mol) was dissolved in 1 L of ethanol and sodium borohydride (6.68 g, 0.176 mol) was added. The mixture was stirred for 48 hours and the ethanol was removed by evaporation under reduced pressure. The residue was partitioned between diethyl ether and water and the mixture was acidified with 1N hydrochloric acid. The mixture was dried over magnesium sulfate and filtered. The solvents were evaporated giving 5,6-difluoro-1-hydroxyindane (59.8 g) as an oil.
Quantity
59.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[C:7](=[O:12])[CH2:6][CH2:5]2.[BH4-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[CH:7]([OH:12])[CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
59.3 g
Type
reactant
Smiles
FC=1C=C2CCC(C2=CC1F)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.68 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between diethyl ether and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC=1C=C2CCC(C2=CC1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 59.8 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.